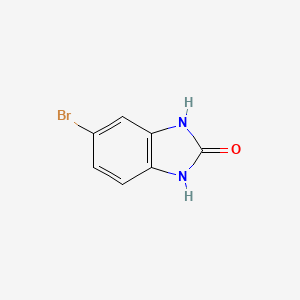
5-Bromo-1,3-dihydrobenzoimidazol-2-one
Descripción general
Descripción
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a brominated heterocyclic compound that is part of the benzimidazole family. Benzimidazoles are notable for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one suggests potential utility in further chemical transformations, given bromine's reactivity.
Synthesis Analysis
The synthesis of brominated heterocycles often involves the use of starting materials that can undergo specific transformations to introduce the bromine atom into the molecule. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds from maleic and phthalic anhydrides involves a key debrominative decarboxylation or bromodecarboxylation reaction . Similarly, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating that such methods could potentially be adapted for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system that includes a benzene ring and an imidazole ring. The addition of a bromine atom to this system can influence the electronic properties of the molecule and its ability to participate in further chemical reactions. For example, the transformation of an amino group to a bromo derivative in the synthesis of tetrahydrobenzo[f]furo[2,3-c]isoquinolines demonstrates the structural modifications that can be achieved through bromination .
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in the synthesis of more complex molecules due to their reactivity. For example, 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been used to form complexes with zinc(II) ions, showcasing the reactivity of the bromo group in coordination chemistry . Additionally, the synthesis of hetero annulated carbazoles from brominated intermediates highlights the versatility of brominated compounds in constructing diverse heterocyclic systems with potential antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzimidazoles are influenced by the presence of the bromine atom and the overall molecular structure. For instance, the strong intramolecular hydrogen bonding observed in certain brominated phenols affects their reactivity and complexation behavior . The solvent effects on complexation also provide insight into the solubility and reactivity of such compounds in different environments . Furthermore, the formation of supramolecular assemblies through hydrogen bonding interactions, as seen with bromo derivatives of dihydroxybenzoic acid, underscores the importance of non-covalent interactions in defining the properties of brominated compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Tubercular Activity : A study by Shingalapur, Hosamani, & Keri (2009) synthesized a new series of 5-(nitro/bromo)-styryl-2-benzimidazoles, demonstrating significant anti-tubercular and anti-microbial activities against various strains including Mycobacterium tuberculosis.
DNA Gyrase B Inhibition : Research by Aroso, Guedes, & Pereira (2021) involved the computational design and synthesis of 2,5(6)-substituted benzimidazole derivatives, aiming at inhibiting E. coli's DNA Gyrase B, a key bacterial target.
Endocannabinoid Hydrolase Inhibition : A study by Prévost et al. (2018) focused on the synthesis of 5-bromo-2-aminothiazoles, which showed potential as inhibitors of monoacylglycerol lipase, an important enzyme in the endocannabinoid system.
Synthesis of Benzimidazole Derivatives : Research by Abdel‐Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives and evaluated their biological activities, including immunosuppressive effects.
Anticancer Activity : A study by Noolvi et al. (2011) reported on the synthesis of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, showing significant antitumor activity, particularly against leukemic cancer cell lines.
Synthesis of Nucleoside Analogues : Research by SinghYadava & Yadav (2008) synthesized unusual benzimidazole nucleoside analogues with potential for various pharmaceutical and biochemical applications.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGEYVTDXNDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481392 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
39513-26-3 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

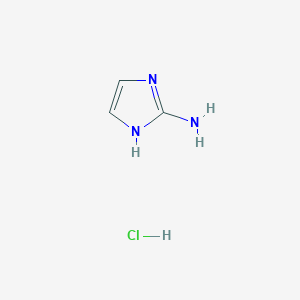

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
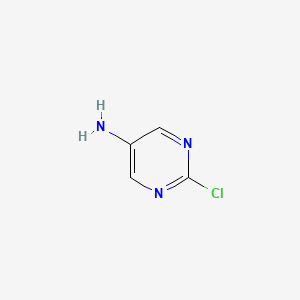

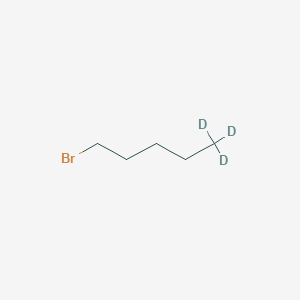
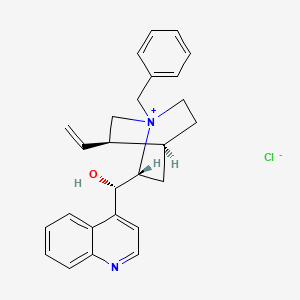


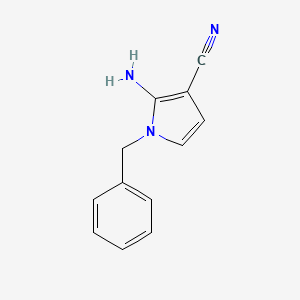
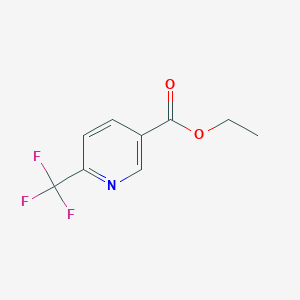

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
